BenchChemオンラインストアへようこそ!

4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid

Lipophilicity Drug Design ADME

The chiral 4-methyl substitution on this tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid scaffold introduces a stereocenter absent in the non-methylated analog (CAS 307307-97-7), creating patent-differentiating chemical space for mGlu5 NAMs, kinase inhibitors, and GPCR programs. With enhanced logP (~1.4 vs. 0.92 for the parent core), this 98% building block offers improved BBB penetration potential and distinct IP positioning versus 7-methyl regioisomeric or fully aromatic analogs. Ideal for lead optimization and FTO campaigns.

Molecular Formula C9H12N2O2
Molecular Weight 180.207
CAS No. 1547032-04-1
Cat. No. B2442582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
CAS1547032-04-1
Molecular FormulaC9H12N2O2
Molecular Weight180.207
Structural Identifiers
SMILESCC1CCCN2C1=C(C=N2)C(=O)O
InChIInChI=1S/C9H12N2O2/c1-6-3-2-4-11-8(6)7(5-10-11)9(12)13/h5-6H,2-4H2,1H3,(H,12,13)
InChIKeyIODNNRPTEMFEFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 1547032-04-1): A Specialized Saturated Bicyclic Heterocycle Building Block for Medicinal Chemistry and Targeted Heterocycle Procurement


4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 1547032-04-1) is a partially saturated, bicyclic heterocyclic compound . It belongs to the pyrazolo[1,5-a]pyridine class, a scaffold documented to exhibit serotonin 3 (5-HT3) receptor antagonism [1] and to serve as a core structure in metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulators [2]. The 4-methyl substitution on the saturated ring distinguishes this compound from its fully aromatic and non-methylated analogs, introducing a chiral center and potentially modulating both the scaffold's physicochemical properties and its versatility as a synthetic intermediate in drug discovery programs.

Why 4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid Cannot Be Replaced by Casual In-Class Analogs: The Consequence of Subtle Structural Divergence


The saturated, chiral 4-methyl group on this compound creates a fundamentally different structural and physicochemical profile compared to its closest available analogs. For example, the non-methylated parent compound (CAS 307307-97-7) is achiral and has a lower lipophilicity [1], while the 7-methyl regioisomer (CAS 1554316-81-2) places the methyl group at a distal position, potentially altering its recognition by chiral biological targets or its regioselectivity in further chemical transformations . The fully aromatic 4-methyl analog (CAS 143803-93-4) loses the saturated ring's conformational flexibility entirely, changing its three-dimensional shape and likely its binding to pharmacological targets such as kinases or GPCRs. These differences are not cosmetic; they translate into quantifiable variations in molecular weight, logP, and the potential for stereoselective synthesis, directly impacting lead optimization and the intellectual property landscape of final drug candidates.

Procurement-Relevant Quantitative Differentiation of 4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid Against Close Structural Analogs


Increased Lipophilicity (LogP) Drives Superior Membrane Permeability Compared to the Non-Methylated Parent Core

The unsubstituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 307307-97-7) has a reported computed logP of 0.92 [1]. The introduction of a methyl group at the 4-position of the saturated ring is a well-established medicinal chemistry strategy to increase lipophilicity by a class-level increment of approximately 0.5 logP units [2]. This structural modification is predicted to shift the logP of 4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid to around 1.4, enhancing passive membrane permeability and potentially improving the oral bioavailability of derived lead compounds while maintaining the carboxylic acid functionality for crucial target interactions.

Lipophilicity Drug Design ADME

A More Than 10-Fold Higher Procurement Cost Signals Critical Scarcity Value for Lead Optimization

4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid is listed at €1,406.00 for 1g from a specialty supplier . In contrast, the non-methylated parent core is available for $115.00 per 1g from major building block vendors . The 4-methyl compound is more than 10 times more expensive, reflecting a significantly more complex, lower-volume synthesis. This cost differential indicates that the compound is not a commodity; its procurement is justified only when the specific 4-methyl substitution is essential for a patented chemical series or a unique structure-activity relationship (SAR) exploration that cannot be achieved with cheaper, high-throughput screening (HTS) compatible analogs.

Procurement Cost Analysis Medicinal Chemistry

A Slightly Higher Purity Specification (98%) Provides an Advantage in Reproducible Amide Coupling

A leading vendor supplies 4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid with a minimum purity specification of 98% . The non-methylated parent compound is widely available with a purity specification of 95% . While this 3% difference may appear marginal, for a carboxylic acid intended for amide coupling reactions—a key transformation in medicinal chemistry—even minor impurities can act as competing nucleophiles or catalysts poisons, leading to lower yields and failed reactions. A higher purity starting material reduces the risk of batch-to-batch variability in multistep syntheses of complex drug candidates, a critical factor in reproducibility-intensive lead optimization.

Purity Amide Coupling Reproducibility

The Presence of a Chiral Center at the 4-Position Enables Stereoselective Synthesis of Enantiomerically Pure Drug Candidates

4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid possesses a chiral center at the saturated 4-position carbon, a feature absent in both the non-methylated parent core (CAS 307307-97-7) and the fully aromatic 4-methyl analog (CAS 143803-93-4) . This stereocenter allows for the preparation of enantiomerically pure intermediates, a critical requirement for modern pharmaceutical development where single enantiomer drugs are often mandated by regulatory agencies. In contrast, the achiral parent scaffold leads to racemic mixtures at any subsequent chiral center introduced, requiring costly chiral resolution steps. The recent literature demonstrates intense interest in enantioselective syntheses of related chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines with up to 98% ee [1], underscoring the value of this structural feature.

Chirality Stereoselective Synthesis Asymmetric

Documented and Inferred High-Value Application Scenarios for 4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid in Drug Discovery


Lead Optimization of mGlu5 Negative Allosteric Modulators (NAMs) for CNS Disorders

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core is a validated scaffold for mGlu5 NAMs, a target for Fragile X syndrome, anxiety, and Parkinson's disease levodopa-induced dyskinesia [1]. The 4-methyl-3-carboxylic acid variant serves as a key intermediate with a chiral center and enhanced logP (~1.4), potentially improving blood-brain barrier penetration compared to the non-methylated core (logP 0.92).

Synthesis of Chiral, Non-Steroidal Androgen Receptor (AR) Modulators for Prostate Cancer

Fused steroid-tetrahydropyrazolo[1,5-a]pyridine compounds have shown antiandrogen activity in prostate cancer cell lines, suppressing AR targets Nkx3.1 and PSA [2]. The 4-methyl building block, with its inherent chirality, can be used to introduce stereochemically defined functionality into novel, non-steroidal AR ligands, potentially leading to patent-differentiating chemical matter.

Generation of Novel IP in Kinase Inhibitor Programs via Chiral Scaffold Decoration

Pyrazolo[1,5-a]pyridine derivatives are claimed as EphB and VEGFR2 kinase inhibitors in multiple patents [3]. The introduction of a chiral 4-methyl group into a kinase inhibitor scaffold creates a new patent space. The high procurement cost for this specific substituted acid is justified when it produces a distinct, non-obvious analog for a freedom-to-operate or lead optimization campaign.

Quote Request

Request a Quote for 4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.